molecular formula C10H14O4 B12061058 Diethyl 2-vinylidenesuccinate

Diethyl 2-vinylidenesuccinate

Cat. No.: B12061058
M. Wt: 198.22 g/mol
InChI Key: QBOGSIQVGPAAFG-UHFFFAOYSA-N
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Description

Diethyl 2-vinylidenesuccinate is an organic compound with the molecular formula C10H14O4 It is a diester of succinic acid and features a vinylidene group, which is a carbon-carbon double bond with two substituents on one of the carbons

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-vinylidenesuccinate can be synthesized through a phosphine-catalyzed [4 + 2] annulation reaction. This involves the reaction of 2-alkyl-but-2,3-dienoates with aldimines in the presence of a phosphine catalyst, such as tri-n-butylphosphine . The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with high efficiency and diastereoselectivity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale annulation reactions using similar phosphine-catalyzed processes. The scalability of these reactions makes them suitable for industrial applications, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-vinylidenesuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Phosphine Catalysts: Tri-n-butylphosphine is commonly used in annulation reactions.

    Solvents: Reactions are typically carried out in organic solvents such as dichloromethane.

Major Products Formed:

Scientific Research Applications

Diethyl 2-vinylidenesuccinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-vinylidenesuccinate in annulation reactions involves the nucleophilic addition of the phosphine catalyst to the β-position of the allenoate, forming a resonance-stabilized zwitterionic species. This intermediate then undergoes further nucleophilic addition and proton transfer steps, leading to the formation of the final product .

Comparison with Similar Compounds

Uniqueness: Diethyl 2-vinylidenesuccinate is unique due to its vinylidene group, which imparts distinct reactivity compared to other succinate esters. This reactivity makes it particularly valuable in the synthesis of cyclic compounds and in catalytic studies.

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C10H14O4/c1-4-8(10(12)14-6-3)7-9(11)13-5-2/h1,5-7H2,2-3H3

InChI Key

QBOGSIQVGPAAFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=C=C)C(=O)OCC

Origin of Product

United States

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